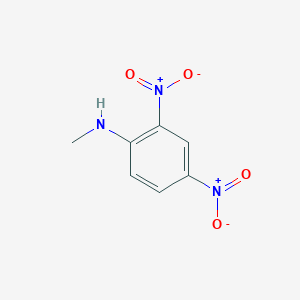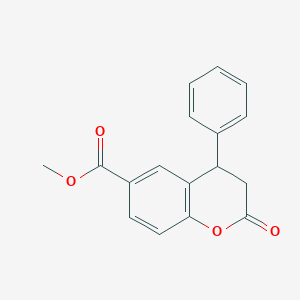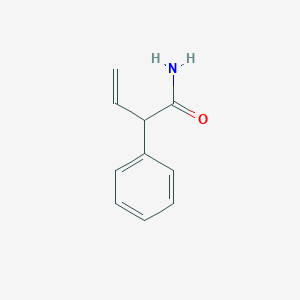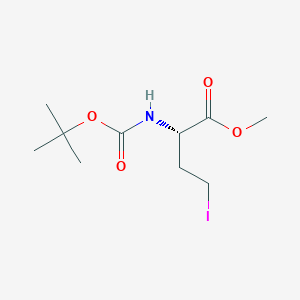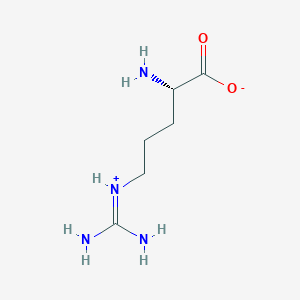
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, commonly known as L-arginine, is a semi-essential amino acid that plays a crucial role in various physiological processes. It is one of the building blocks of proteins and is involved in the synthesis of nitric oxide, which helps to regulate blood flow and blood pressure. L-arginine is also involved in the immune response, wound healing, and hormone secretion.
Applications De Recherche Scientifique
HIV-Protease Assay
(2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a derivative closely related to (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, has been used in a selective HIV-protease assay. This assay is vital for detecting HIV-protease activity, which is crucial in HIV research and therapy development (Badalassi et al., 2002).
Anticancer Drug Synthesis
Schiff base organotin(IV) complexes, which include derivatives of amino acetate like (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, have been synthesized and characterized for their potential as anticancer drugs. These complexes have shown cytotoxic activity against various human tumor cell lines (Basu Baul et al., 2009).
Enzyme Inhibition Studies
Studies on amino acid precursors, including derivatives of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate, have gained attention due to their application as enzyme inhibitors. These compounds have shown potential in inhibiting enzymes like acetylcholinesterase, which is significant for developing treatments for diseases like Alzheimer's (Líns et al., 2015).
Nitric Oxide Synthase Inhibition
Certain derivatives of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate have been used in the design of inhibitors for nitric oxide synthases. These compounds are crucial in the study of diseases where nitric oxide plays a role, such as neurodegenerative disorders and cardiovascular diseases (Ulhaq et al., 1998).
Development of Imaging Agents
Derivatives of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate have been used in the synthesis of precursors for PET radiotracers, which are significant in medical imaging, particularly in tumor detection (Liu et al., 2017).
Propriétés
Numéro CAS |
104352-01-4 |
|---|---|
Nom du produit |
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate |
Formule moléculaire |
C6H14N4O2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 |
Clé InChI |
ODKSFYDXXFIFQN-BYPYZUCNSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)[O-])N)C[NH+]=C(N)N |
SMILES |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
SMILES canonique |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
Color/Form |
Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol |
melting_point |
244 dec °C Mp 244 dec. (anhyd. 105 °) 244 °C 222°C |
Autres numéros CAS |
4455-52-1 74-79-3 |
Description physique |
Solid White crystals or crystalline powder; odourless |
Pictogrammes |
Irritant |
Solubilité |
182000 mg/L (at 25 °C) 1.04 M 182 mg/mL at 25 °C Insoluble in ethyl ether; slightly soluble in ethanol In water, 1.82X10+5 mg/l @ 25 °C Soluble in water; Insoluble in ether Slightly soluble (in ethanol) |
Synonymes |
Arginine Arginine Hydrochloride Arginine, L Isomer Arginine, L-Isomer DL Arginine Acetate, Monohydrate DL-Arginine Acetate, Monohydrate Hydrochloride, Arginine L Arginine L-Arginine L-Isomer Arginine Monohydrate DL-Arginine Acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)
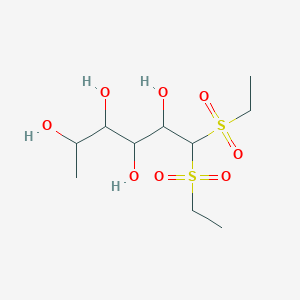
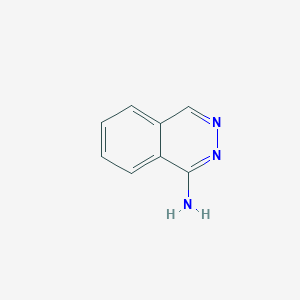
![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

